molecular formula C9H12O2 B14679936 9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one CAS No. 28620-73-7

9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one

Katalognummer: B14679936
CAS-Nummer: 28620-73-7
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: VUUZOBUHCOZVQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of structural modifications on reactivity.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Wirkmechanismus

The mechanism by which 9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Oxatricyclo[4.3.0.03,9]nonan-4-one: This compound shares a similar tricyclic structure but differs in the functional groups attached to the ring system.

    9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-4-one: Another closely related compound with slight variations in the ring structure and functional groups.

Uniqueness

9-Methyl-7-oxatricyclo[43003,9]nonan-8-one is unique due to its specific tricyclic structure and the presence of a methyl group at the 9th position

Eigenschaften

CAS-Nummer

28620-73-7

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

9-methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one

InChI

InChI=1S/C9H12O2/c1-9-5-2-3-7(6(9)4-5)11-8(9)10/h5-7H,2-4H2,1H3

InChI-Schlüssel

VUUZOBUHCOZVQJ-UHFFFAOYSA-N

Kanonische SMILES

CC12C3CCC(C1C3)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.